(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS No.: 313477-85-9
Cat. No.: VC2709146
Molecular Formula: C10H10ClIN4O5
Molecular Weight: 428.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313477-85-9 |
|---|---|
| Molecular Formula | C10H10ClIN4O5 |
| Molecular Weight | 428.57 g/mol |
| IUPAC Name | (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
| Standard InChI Key | VWEZOOISWIPSDC-BDXYJKHTSA-N |
| Isomeric SMILES | C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
| SMILES | C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
| Canonical SMILES | C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Introduction
Chemical Identity and Structural Characteristics
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that combines a modified purine ring system with a tetrahydrofuran backbone. The compound features specific stereochemistry as indicated by the (2S,3R,4S,5R) prefix, which defines the spatial orientation of substituents at carbon positions 2, 3, 4, and 5 of the tetrahydrofuran ring. This precise stereochemical configuration is critical to its potential biological activity and reactivity patterns.
The molecular structure incorporates a chlorine atom at position 6 and an iodine atom at position 2 of the purine ring, both of which significantly influence the compound's chemical reactivity and potential applications in synthetic pathways. The presence of these halogen substituents creates opportunities for further chemical modifications through various coupling reactions, particularly those involving transition metal catalysis.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 313477-85-9 | |
| Molecular Formula | C₁₀H₁₀ClIN₄O₅ | |
| Molecular Weight | 428.57 g/mol | |
| IUPAC Name | (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol | |
| Standard InChI | InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 | |
| Standard InChIKey | VWEZOOISWIPSDC-BDXYJKHTSA-N | |
| SMILES Notation | O[C@H]1C@HOC@H[C@H]1O | |
| MDL Number | MFCD09833503 | |
| Appearance | Typically a crystalline solid |
The compound contains multiple functional groups that contribute to its chemical behavior, including hydroxyl groups, a modified purine ring, and a tetrahydrofuran (oxolane) ring. The hydroxyl groups at positions 3 and 4 of the tetrahydrofuran ring, as well as the hydroxymethyl group at position 5, provide opportunities for hydrogen bonding and increase the compound's hydrophilicity.
Research Applications and Significance
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol possesses structural features that make it potentially valuable in various research contexts.
Synthetic Intermediate
The compound likely serves as an important intermediate in the synthesis of more complex nucleoside analogs. The presence of the chloro and iodo substituents on the purine ring provides reactive sites for further modification through:
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Nucleophilic aromatic substitution reactions, particularly at the chloro position .
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Cross-coupling reactions at the iodo position, such as Suzuki-Miyaura or Sonogashira couplings, which could introduce various carbon-based substituents .
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Transition metal-catalyzed reactions to create more complex derivatives with potential biological activities .
Stock Solution Preparation
For researchers working with this compound in laboratory settings, proper preparation of stock solutions is essential for experimental consistency and reliability.
Solubility Considerations
The compound contains both hydrophilic (hydroxyl groups) and hydrophobic (purine ring with halogen substituents) regions, which affects its solubility profile. Common solvents for similar compounds include:
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Dimethyl sulfoxide (DMSO) for preparing concentrated stock solutions
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Aqueous buffers with co-solvents for biological assays
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Methanol or ethanol for analytical procedures
Stock Solution Calculations
The following table provides guidance for preparing stock solutions of various concentrations:
| Stock Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.33 mL | 11.67 mL | 23.33 mL |
| 5 mM | 0.47 mL | 2.33 mL | 4.67 mL |
| 10 mM | 0.23 mL | 1.17 mL | 2.33 mL |
These calculations are based on the molecular weight of 428.57 g/mol .
Future Research Directions
The unique structure of (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol suggests several promising avenues for future research.
Structure-Activity Relationship Studies
Further investigation into how modifications of this compound affect biological activity could provide valuable insights for drug development. Potential modifications include:
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Replacement of halogen substituents with various functional groups
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Modification of the ribose (tetrahydrofuran) moiety
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Introduction of additional substituents at reactive positions
Mechanism of Action Investigations
For compounds exhibiting biological activity, understanding the mechanism of action is crucial. Future research might focus on:
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Identifying potential cellular targets
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Elucidating binding modes with target macromolecules
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Determining structure-activity relationships at the molecular level
Synthetic Methodology Development
The complex structure of this compound presents challenges and opportunities for developing new synthetic methods. Future work might include:
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Developing more efficient synthetic routes
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Exploring stereoselective approaches to construct the tetrahydrofuran ring
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Investigating new methods for introducing halogen substituents on the purine ring
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